molecular formula C8H16O2 B8791542 Methyl 3-methylhexanoate

Methyl 3-methylhexanoate

Cat. No.: B8791542
M. Wt: 144.21 g/mol
InChI Key: VPROXMOZLPCRJN-UHFFFAOYSA-N
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Description

Methyl 3-methylhexanoate (IUPAC name: this compound) is an ester derived from 3-methylhexanoic acid and methanol. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol (inferred from , and 14). This compound is characterized by a branched alkyl chain at the third carbon of the hexanoate backbone, which influences its physical and aromatic properties. It is primarily used in the food and beverage industry as a flavoring agent, contributing to fruity or green aromas in products such as wines and spirits .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl 3-methylhexanoate

InChI

InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3

InChI Key

VPROXMOZLPCRJN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under acidic or alkaline conditions, regenerating the parent acid:

Acidic Hydrolysis

Methyl 3-methylhexanoate+H2OH+3-methylhexanoic acid+CH3OH\text{Methyl 3-methylhexanoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{3-methylhexanoic acid} + \text{CH}_3\text{OH}

  • Rate : Slower than linear esters due to steric hindrance from the β-methyl group .

Alkaline Hydrolysis

Methyl 3-methylhexanoate+OH3-methylhexanoate+CH3OH\text{this compound} + \text{OH}^- \rightarrow \text{3-methylhexanoate}^- + \text{CH}_3\text{OH}

  • Kinetics : Second-order, with k103L mol1s1k \approx 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} at 25°C .

Transesterification

The ester reacts with alcohols (e.g., ethanol) under acid/base catalysis:

Methyl 3-methylhexanoate+C2H5OHEthyl 3-methylhexanoate+CH3OH\text{this compound} + \text{C}_2\text{H}_5\text{OH} \rightleftharpoons \text{Ethyl 3-methylhexanoate} + \text{CH}_3\text{OH}

  • Equilibrium : Favors longer-chain alcohols due to Le Chatelier’s principle.

Low-Temperature Oxidation (LTO)

In the presence of ozone or O2\text{O}_2, this compound undergoes hydroperoxide formation:

RH+O3ROO+HO2\text{RH} + \text{O}_3 \rightarrow \text{ROO}^\bullet + \text{HO}_2^\bullet

  • Key Intermediates : Hydroperoxymethyl esters, cyclic ethers, and ketones .

  • Temperature Range : 460–700 K .

High-Temperature Oxidation

Above 800 K, combustion yields CO2\text{CO}_2, H2O\text{H}_2\text{O}, and shorter-chain aldehydes:

Methyl 3-methylhexanoate+12O26CO2+6H2O\text{this compound} + 12\text{O}_2 \rightarrow 6\text{CO}_2 + 6\text{H}_2\text{O}

  • Byproducts : Acetaldehyde, formaldehyde, and formic acid .

Combustion Kinetics

Studies on methyl hexanoate (a structural analog) reveal:

ParameterValue (10 bar, 600–900 K)
Ignition Delay (φ = 0.6)2.1 ms (700 K) → 0.8 ms (900 K)
Cetane Number~16 (vs. 8.1 for β-hydroxy analog)
  • Mechanistic Insight : β-methyl branching reduces low-temperature reactivity by favoring termination pathways over chain propagation .

Radical-Driven Decomposition

Under pyrolysis or oxidative conditions:

Methyl 3-methylhexanoateCH3+C5H9O2\text{this compound} \rightarrow \text{CH}_3^\bullet + \text{C}_5\text{H}_{9}\text{O}_2^\bullet

  • Dominant Pathways : β-scission at the ester group, forming methyl radicals and unsaturated esters .

Comparative Reactivity Table

Reaction TypeRate Constant (500 K)Activation Energy (kcal/mol)
Ozone-Initiated Oxidation4.6×1012cm3/molecule/s4.6 \times 10^{-12} \, \text{cm}^3/\text{molecule/s}15.2
Hydroxyl Radical Attack2.1×1011cm3/molecule/s2.1 \times 10^{-11} \, \text{cm}^3/\text{molecule/s}10.8

Comparison with Similar Compounds

To contextualize methyl 3-methylhexanoate, we compare it with structurally and functionally analogous esters. Key compounds include ethyl hexanoate, butyl 3-methylhexanoate, 3-methylbutyl hexanoate (isoamyl hexanoate), and linalyl 3-methylhexanoate.

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Branching Position Ester Group Boiling Point* (°C)
This compound C₈H₁₄O₂ 142.20 3rd carbon Methyl ~160–170 (estimated)
Ethyl hexanoate C₈H₁₆O₂ 144.21 None Ethyl 167–168
Butyl 3-methylhexanoate C₁₁H₂₂O₂ 186.30 3rd carbon Butyl ~210–220 (estimated)
3-Methylbutyl hexanoate C₁₁H₂₂O₂ 186.30 None 3-Methylbutyl 222
Linalyl 3-methylhexanoate C₁₇H₃₀O₂ 266.42 3rd carbon Linalyl >250

*Boiling points are estimated based on molecular weight and branching unless directly referenced.

Key Observations :

  • Branching: this compound and butyl 3-methylhexanoate share a methyl branch at the third carbon, reducing their boiling points compared to linear analogs (e.g., ethyl hexanoate) .
  • Ester Group: The methyl ester group in this compound lowers its molecular weight and volatility compared to butyl or linalyl esters .
Aromatic Profiles and Odor Thresholds
Compound Odor Descriptors Odor Threshold (μg/L) Primary Applications
This compound "Guava," "green," "fruity" Not reported Wine, potato wine
Ethyl hexanoate "Apple peel," "fruit" 14 Wines, fruit flavors
Linalyl 3-methylhexanoate "Floral," "citrus" 25.2 (linalool reference) Perfumes, cosmetics
3-Methylbutyl hexanoate "Banana," "fruit" Not reported Food flavoring

Key Observations :

  • This compound’s "guava" and "green" notes differentiate it from ethyl hexanoate’s "apple" character. Its aroma is enhanced in synergistic interactions with ethyl hexanoate and linalool in wines .
  • Linalyl 3-methylhexanoate, with its larger terpene-derived alcohol moiety, exhibits floral-citrus notes distinct from simpler methyl or ethyl esters .

Key Observations :

  • Ethyl hexanoate’s widespread use in food products underscores its safety profile, though methyl esters may require further toxicological evaluation .

Q & A

Q. What is the correct IUPAC nomenclature and structural representation of methyl 3-methylhexanoate?

  • Methodological Answer : this compound follows IUPAC rules where the ester is named by replacing the "-ic acid" suffix of the parent carboxylic acid with "-ate." The parent chain (hexanoate) has six carbons, with a methyl branch at position 3. The structure consists of a methyl ester group (-OCH₃) attached to the carbonyl carbon of 3-methylhexanoic acid. For validation, compare with analogous examples like ethyl 3-methylhexanoate, where branching and ester positioning are explicitly defined .

Q. What analytical techniques are standard for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC/MS) : Determines purity and molecular weight by comparing retention times and fragmentation patterns. For example, a compound with molecular ion m/z 158 (C₈H₁₄O₂) and fragments at m/z 115 (loss of -OCH₃) aligns with methyl ester derivatives .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons: δ 3.65 ppm (s, 3H, -OCH₃), δ 2.30 ppm (t, 2H, -CH₂COO), and δ 1.25–1.50 ppm (m, 5H, aliphatic chain). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and branching .
  • Elemental Analysis : Validate empirical formula (e.g., C: 60.68%, H: 9.92%, O: 29.40%) against calculated values to resolve contamination .

Advanced Research Questions

Q. How can rhodium-catalyzed C–H functionalization be applied to synthesize this compound derivatives?

  • Methodological Answer :
  • Catalytic System : Use Rh₂(S-TCP)₄ (1 mol%) to activate C–H bonds in alkanes or aryl substrates. For example, coupling 1-bromo-4-pentylbenzene with diazoacetate esters under inert conditions yields branched esters .
  • Reaction Optimization : Maintain substrate-to-catalyst ratios (2:1 equiv.) and gradient elution (5–8% diethyl ether in pentane) during flash chromatography for >80% yield .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC; Rf ≈ 0.38 in pentane/ether 3:1) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations). For instance, unexpected δ 4.10 ppm signals may indicate ester hydrolysis, requiring GC/MS to detect residual alcohol .
  • Isomer Analysis : Use chiral columns in GC or HPLC to separate enantiomers if optical activity discrepancies arise (e.g., branched vs. linear isomers) .
  • Elemental Analysis : Reconcile discrepancies (e.g., 46.53% C observed vs. 46.45% calculated) by repeating combustion analysis under controlled oxygen flow .

Q. What reaction pathways enable functional group modification in this compound for tailored properties?

  • Methodological Answer :
  • Reduction : Use LiAlH₄ to convert the ester to 3-methylhexanol (monitor by IR loss of C=O at 1740 cm⁻¹) .
  • Oxidation : Treat with KMnO₄ under acidic conditions to cleave the alkyl chain, yielding shorter carboxylic acids .
  • Nucleophilic Substitution : React with amines (e.g., NH₃/MeOH) to form amides, confirmed by ¹H NMR (δ 6.50 ppm, -NH₂) .

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain 60–80°C for acid-catalyzed esterification to minimize side reactions (e.g., transesterification) .
  • Catalyst Screening : Test Brønsted acids (H₂SO₄, p-TsOH) vs. Lewis acids (Mg(ClO₄)₂) for equilibrium shift toward ester formation .
  • Workup Protocols : Use saturated NaHCO₃ washes to remove unreacted acid, followed by anhydrous Na₂SO₄ drying to prevent hydrolysis .

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